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  • Product: N-methoxy-N-methyl-3-phenylpropanamide
  • CAS: 170646-96-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-methoxy-N-methyl-3-phenylpropanamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis In the landscape of modern organic synthesis, the ability to form carbon-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds in a controlled and predictable manner is paramount. Among the arsenal of functionalities available to the synthetic chemist, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands out as a uniquely versatile and reliable intermediate. This guide provides a detailed technical overview of a specific and valuable example: N-methoxy-N-methyl-3-phenylpropanamide.

The significance of the Weinreb amide lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until the acidic workup. This singular feature allows for the precise and high-yield synthesis of ketones, which are foundational building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document will delve into the chemical structure and molecular properties of N-methoxy-N-methyl-3-phenylpropanamide, followed by a detailed, field-proven protocol for its synthesis from 3-phenylpropanoic acid. The causality behind each experimental step will be explained, providing a robust understanding of the methodology for researchers and drug development professionals.

Chemical Structure and Molecular Properties

N-methoxy-N-methyl-3-phenylpropanamide is a derivative of 3-phenylpropanoic acid, where the carboxylic acid is converted to a Weinreb amide. This structural modification imparts the aforementioned unique reactivity.

Caption: Chemical structure of N-methoxy-N-methyl-3-phenylpropanamide.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name N-methoxy-N-methyl-3-phenylpropanamide
Synonyms Weinreb amide of 3-phenylpropanoic acid

Note: Extensive experimental data on the physical properties such as melting point and boiling point are not widely reported in the literature, which is common for a specialized synthetic intermediate.

Synthesis of N-methoxy-N-methyl-3-phenylpropanamide

The synthesis of N-methoxy-N-methyl-3-phenylpropanamide is most reliably achieved through the coupling of 3-phenylpropanoic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. The following workflow illustrates a common and effective method using 1,1'-carbonyldiimidazole (CDI) as the activating agent.

G start Start: 3-Phenylpropanoic Acid + N,O-Dimethylhydroxylamine HCl step1 Activation of Carboxylic Acid with a Coupling Reagent (e.g., CDI) in an aprotic solvent (e.g., THF) start->step1 step2 In-situ formation of an activated acyl intermediate (e.g., an acylimidazolide) step1->step2 step3 Nucleophilic attack by N,O-Dimethylhydroxylamine step2->step3 step4 Formation of the Weinreb Amide step3->step4 step5 Aqueous Workup and Purification (Extraction and Chromatography) step4->step5 end_node Product: N-methoxy-N-methyl-3-phenylpropanamide step5->end_node

Caption: Workflow for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide.

Experimental Protocol: Synthesis via CDI Coupling

This protocol describes a reliable method for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide from 3-phenylpropanoic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Materials:

  • 3-phenylpropanoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water and add an equal volume of ethyl acetate. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N,O-dimethylhydroxylamine as a free base. Causality: The hydrochloride salt of N,O-dimethylhydroxylamine is the commercially available and more stable form. It must be converted to the free amine to act as a nucleophile in the subsequent coupling reaction. The basic bicarbonate solution neutralizes the HCl, liberating the free amine, which is then extracted into an organic solvent.

  • Activation of the Carboxylic Acid: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The evolution of CO₂ gas should be observed. Causality: CDI is an excellent coupling reagent that reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction is driven by the formation of gaseous CO₂.

  • Coupling Reaction: To the solution of the activated carboxylic acid, add a solution of the freshly prepared N,O-dimethylhydroxylamine (from step 1) in anhydrous THF dropwise at room temperature. Stir the reaction mixture overnight. Causality: The nucleophilic nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the N-acylimidazolide intermediate, displacing imidazole to form the desired Weinreb amide.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield N-methoxy-N-methyl-3-phenylpropanamide as a pure product. Causality: The aqueous workup removes any remaining water-soluble reagents and byproducts. The acid wash removes any unreacted triethylamine, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash removes any remaining water. Column chromatography separates the desired product from any non-polar or highly polar impurities.

Conclusion

N-methoxy-N-methyl-3-phenylpropanamide is a valuable synthetic intermediate that embodies the strategic advantages of Weinreb amides. Its synthesis from readily available starting materials is straightforward and scalable. The ability of this compound to undergo clean and high-yielding conversions to the corresponding ketones makes it a powerful tool for researchers and professionals in the field of drug development and complex molecule synthesis. The protocols and understanding provided in this guide serve as a robust foundation for the successful application of this versatile chemical entity.

References

  • Nahm, S.; Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). A convenient, mild, and practical procedure for the synthesis of N-methoxy-N-methyl amides. Synthetic Communications, 12(13), 989-993. [Link]

  • PubChem. (n.d.). N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Weinreb Amide Formation of 3-Phenylpropanoic Acid

Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to construct ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to construct carbon-carbon bonds with precision and control is paramount. The Weinreb-Nahm amide, a robust N-methoxy-N-methyl amide, has emerged as a cornerstone functional group for the synthesis of ketones and aldehydes.[1][2][3] Its significance lies in its unique reactivity profile: it readily reacts with organometallic reagents, such as Grignard and organolithium species, to form a stable tetrahedral intermediate, but resists the common problem of over-addition that plagues more reactive acylating agents like acid chlorides and esters.[1][4][5][6] This chelation-controlled stability of the intermediate is the key to its synthetic utility, allowing for the clean and high-yielding formation of the desired carbonyl compound upon acidic workup.[1][4][7]

This technical guide provides a comprehensive exploration of the mechanism and practical application of Weinreb amide formation, specifically focusing on the conversion of 3-phenylpropanoic acid. We will delve into the mechanistic intricacies of the reaction, provide a field-tested experimental protocol, and rationalize the methodological choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Core Mechanism: A Symphony of Activation and Controlled Reactivity

The direct conversion of a carboxylic acid to a Weinreb amide is a process that hinges on the initial activation of the carboxyl group. Carboxylic acids themselves are not sufficiently electrophilic to react directly with N,O-dimethylhydroxylamine. Therefore, a coupling agent is employed to transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack.

A variety of coupling reagents have been successfully utilized for Weinreb amide synthesis, including carbodiimides (like DCC and EDC), phosphonium salts (such as BOP reagent), and other activating agents like triphosgene and Deoxo-Fluor.[8][9][10][11] The general mechanistic pathway can be outlined as follows:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid (3-phenylpropanoic acid in this case) to form a highly reactive intermediate. The nature of this intermediate depends on the coupling agent used. For instance, with a carbodiimide like DCC, an O-acylisourea intermediate is formed.

  • Nucleophilic Attack: The nitrogen atom of N,O-dimethylhydroxylamine, a potent nucleophile, attacks the activated carbonyl carbon of the intermediate.

  • Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (which is derived from the coupling agent) and forming the stable Weinreb amide product.

The Stability of the Weinreb Amide: The Key to its Synthetic Power

The utility of the Weinreb amide stems from the stability of the tetrahedral intermediate formed upon subsequent reaction with organometallic reagents. The presence of the methoxy group on the nitrogen atom allows for the formation of a stable five-membered chelate with the metal ion of the organometallic reagent (e.g., Mg in a Grignard reagent or Li in an organolithium reagent).[1][4][7] This chelation prevents the collapse of the tetrahedral intermediate and the subsequent second addition of the nucleophile, which would lead to an alcohol byproduct.[1][4][6] Upon aqueous workup, the chelate is broken, and the intermediate collapses to yield the desired ketone or aldehyde.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-3-phenylpropanamide

This section provides a detailed, step-by-step methodology for the synthesis of the Weinreb amide of 3-phenylpropanoic acid. This protocol is designed to be a self-validating system, with clear instructions and rationale for each step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Phenylpropanoic Acid150.171.50 g1.0
N,O-Dimethylhydroxylamine hydrochloride97.541.07 g1.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.702.11 g1.1
4-Dimethylaminopyridine (DMAP)122.170.12 g0.1
Dichloromethane (DCM), anhydrous84.9350 mL-
Triethylamine (TEA)101.192.8 mL2.0
1 M Hydrochloric Acid (HCl)-~20 mL-
Saturated Sodium Bicarbonate (NaHCO3) solution-~20 mL-
Brine-~20 mL-
Anhydrous Magnesium Sulfate (MgSO4)---
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (1.50 g, 10.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.8 mL, 20.0 mmol) dropwise. Stir the mixture for 10 minutes at 0 °C. The triethylamine is added to neutralize the hydrochloride salt of the hydroxylamine and to act as a base in the coupling reaction.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11.0 mmol) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes unreacted amines, and the bicarbonate wash removes unreacted carboxylic acid and the urea byproduct from EDC.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-methoxy-N-methyl-3-phenylpropanamide.

Expected Yield

The expected yield for this reaction is typically in the range of 80-95%.

Causality Behind Experimental Choices

The selection of each reagent and condition in the provided protocol is deliberate and based on established principles of organic chemistry to ensure a high yield and purity of the desired Weinreb amide.

  • Choice of Coupling Agent (EDC): EDC is a water-soluble carbodiimide, which simplifies the work-up procedure as the urea byproduct can be easily removed by an aqueous wash.[10] This is a significant advantage over dicyclohexylcarbodiimide (DCC), where the dicyclohexylurea (DCU) byproduct is often difficult to remove completely.

  • Role of DMAP: 4-Dimethylaminopyridine (DMAP) is used as a catalyst. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium species, which is then more susceptible to nucleophilic attack by the N,O-dimethylhydroxylamine. This catalysis significantly accelerates the rate of the reaction.

  • Use of Triethylamine: Triethylamine serves two primary purposes. First, it deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine, which is the active nucleophile. Second, it acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent, which would lead to the reformation of the starting carboxylic acid and reduce the overall yield.

  • Aqueous Work-up: The sequential washing steps in the work-up are crucial for removing unreacted starting materials, byproducts, and the catalyst, leading to a purer crude product before the final purification step.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of the Weinreb amide of 3-phenylpropanoic acid.

Weinreb_Amide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Reactants: 3-Phenylpropanoic Acid, N,O-Dimethylhydroxylamine HCl, DMAP add_dcm Add Anhydrous DCM start->add_dcm cool Cool to 0 °C add_dcm->cool add_tea Add Triethylamine cool->add_tea add_edc Add EDC add_tea->add_edc react Stir Overnight at Room Temp. add_edc->react quench Quench with Water react->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Weinreb Amide purify->product

Caption: Experimental workflow for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide.

Conclusion

The formation of a Weinreb amide from a carboxylic acid like 3-phenylpropanoic acid is a robust and reliable transformation that provides a versatile intermediate for further synthetic manipulations. By understanding the underlying mechanism involving carboxylic acid activation and the rationale behind the specific experimental choices, researchers can confidently and efficiently synthesize these valuable building blocks. The protocol detailed in this guide, coupled with the mechanistic insights, provides a solid foundation for the successful implementation of this important reaction in a variety of research and development settings.

References

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Weinreb ketone synthesis - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29). Retrieved from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Singh, J., et al. (2007). Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene.
  • Ishihara, K., et al. (2013). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198.
  • How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved from [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. (2016, January 8). Retrieved from [Link]

  • Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Castoldi, L., Holzer, W., Langer, T., & Pace, V. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • White, J. M., Tunoori, A. R., & Georg, G. I. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. Organic Letters, 2(24), 3815–3817. [Link]

  • What IS the Weinreb Amide? - YouTube. (2013, March 18). Retrieved from [Link]

  • Ghorai, S., & Jadhav, H. (2011). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 76(11), 4531-4537.
  • (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - Rsc.org. (n.d.). Retrieved from [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses. (2017, September 9). Retrieved from [Link]

  • Ghorai, S., & Jadhav, H. (2011). Simple Synthesis of Amides and Weinreb Amides Using PPh3 or Polymer-Supported PPh3 and Iodine. Request PDF.
  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Synthetic Utility of N-Methoxy-N-Methyl-3-Phenylpropanamide: A Technical Guide

Executive Summary In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-functionalization is a persistent challenge. N-methoxy-N-methyl-3-phenylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-functionalization is a persistent challenge. N-methoxy-N-methyl-3-phenylpropanamide (CAS: 170646-96-5), the Weinreb amide derivative of 3-phenylpropanoic acid, serves as a highly specialized acylating agent[1][2]. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, structural stability, and field-proven protocols for its synthesis and application. By leveraging the unique chelation properties of this molecule, researchers can achieve absolute chemoselectivity when synthesizing complex aromatic ketones and aldehydes[3][4].

Thermodynamic Principles of the Chelate Intermediate

The defining characteristic of N-methoxy-N-methyl-3-phenylpropanamide is its ability to strictly control the reactivity of highly potent organometallic reagents (such as Grignard or organolithium compounds)[3].

When standard esters or acyl chlorides are subjected to nucleophilic attack, the resulting tetrahedral intermediate is thermodynamically unstable. It rapidly collapses, ejecting the leaving group to form a highly electrophilic ketone in situ. This intermediate ketone immediately reacts with a second equivalent of the nucleophile, leading to an undesired tertiary alcohol[3][4].

N-methoxy-N-methyl-3-phenylpropanamide circumvents this through the chelate effect . Upon nucleophilic addition, the tetrahedral intermediate features two strategically positioned oxygen atoms: the newly formed alkoxide oxygen and the methoxy oxygen. These atoms act as a bidentate ligand, strongly coordinating the metal cation (Mg²⁺ or Li⁺) to form a highly stable, five-membered cyclic chelate[5].

Causality of Stability: The thermodynamic sink of this five-membered ring prevents the premature expulsion of the N-methoxy-N-methylamine leaving group. The intermediate remains locked and unreactive toward further nucleophilic attack. It only collapses into the target ketone upon deliberate disruption via an aqueous acidic quench[3][5].

G Start N-methoxy-N-methyl-3-phenylpropanamide Nuc Organometallic Addition (R-MgX or R-Li) Start->Nuc Chelate Tetrahedral Intermediate (5-Membered Chelate) Nuc->Chelate Stable Thermodynamically Stable (Prevents Over-addition) Chelate->Stable Quench Aqueous Acid Quench Stable->Quench Ketone Target Ketone Product Quench->Ketone

Logical flow of Weinreb amide nucleophilic addition and chelate stabilization.

Physicochemical and Spectroscopic Properties

Establishing a baseline for the physical and spectral properties of N-methoxy-N-methyl-3-phenylpropanamide is critical for validating synthetic success before downstream applications. The restricted rotation around the C–N partial double bond gives rise to highly diagnostic NMR signatures[1][6].

PropertyValue / Description
Chemical Name N-methoxy-N-methyl-3-phenylpropanamide
CAS Number 170646-96-5
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Density ~1.058 g/cm³ (Predicted)
Boiling Point ~274.0 °C (Predicted)
LogP (Octanol/Water) 2.3 (Predicted)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.32–7.18 (m, 5H, Ar-H), 3.59 (s, 3H, OCH₃), 3.17 (s, 3H, NCH₃), 2.96 (t, 2H, Ph-CH₂), 2.72 (t, 2H, CH₂-CO)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Methoxy-N-Methyl-3-Phenylpropanamide

This protocol details the conversion of 3-phenylpropanoic acid to its Weinreb amide via an acyl chloride intermediate.

Expertise Insight: The use of N,O-dimethylhydroxylamine as a hydrochloride salt necessitates a stoichiometric excess of a weak base (e.g., pyridine). The first equivalent free-bases the amine to render it nucleophilic, while the excess neutralizes the HCl byproduct generated during the acylation, preventing the degradation of the newly formed amide[7].

Workflow Step1 1. Acyl Chloride Formation (3-Phenylpropanoic Acid + SOCl2) Step2 2. Amidation (HN(OCH3)CH3·HCl + Pyridine) Step1->Step2 Step3 3. Reaction Quench (Aqueous Extraction) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Step5 5. Validation (NMR & HPLC Analysis) Step4->Step5

Step-by-step experimental workflow for the synthesis of the Weinreb amide.

Step-by-Step Methodology:

  • Activation: Suspend 3-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate which accelerates the conversion of the carboxylic acid.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise. Stir at room temperature until gas evolution ceases. Remove excess SOCl₂ and solvent under reduced pressure to yield crude 3-phenylpropanoyl chloride. Redissolve in anhydrous DCM.

  • Amidation Setup: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM. Add pyridine (2.5 equiv) and cool the system to 0 °C.

  • Coupling: Add the acyl chloride solution dropwise to the amine suspension at 0 °C. Causality: The low temperature controls the exothermic nature of the coupling and minimizes competitive side reactions. Allow the mixture to warm to room temperature and stir for 2 hours[7].

  • Workup & Validation: Quench with 10% aqueous HCl to protonate and remove excess pyridine. Extract with DCM, wash with saturated NaHCO₃ (to neutralize residual acids), and brine. Dry over anhydrous MgSO₄, concentrate, and validate purity via ¹H NMR (confirming the diagnostic ~3.59 ppm and ~3.17 ppm singlets).

Protocol 2: Controlled Ketone Synthesis (1-Phenylpentan-3-one)

This workflow demonstrates the thermodynamic control of the Weinreb amide when reacted with an organometallic reagent to yield 1-phenylpentan-3-one[7].

Step-by-Step Methodology:

  • Preparation: Dissolve pure N-methoxy-N-methyl-3-phenylpropanamide (1.0 equiv) in anhydrous diethyl ether under nitrogen. Cool the solution to 0 °C.

  • Nucleophilic Addition: Add ethylmagnesium bromide (1.2 equiv) dropwise. Expertise Insight: Although the chelate intermediate strictly prevents over-addition, utilizing a slight excess of the Grignard reagent ensures complete conversion of the starting material without the risk of tertiary alcohol formation[4][7].

  • Incubation: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours to ensure the complete formation of the stable tetrahedral chelate.

  • Controlled Quench: Cool the mixture back to 0 °C and strictly quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mildly acidic, buffered environment. It safely disrupts the magnesium chelate and hydrolyzes the intermediate to the ketone without causing acid-catalyzed aldol condensations or cleavage of sensitive functional groups that stronger acids might provoke[5][7].

  • Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate pure 1-phenylpentan-3-one.

Sources

Exploratory

Initial discovery and synthesis pathways of N-methoxy-N-methyl-3-phenylpropanamide

Initial Discovery and Synthesis Pathways of N-Methoxy-N-Methyl-3-Phenylpropanamide: A Technical Guide Introduction: The Weinreb-Nahm Breakthrough In organic synthesis, the controlled nucleophilic acyl substitution of car...

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Author: BenchChem Technical Support Team. Date: March 2026

Initial Discovery and Synthesis Pathways of N-Methoxy-N-Methyl-3-Phenylpropanamide: A Technical Guide

Introduction: The Weinreb-Nahm Breakthrough

In organic synthesis, the controlled nucleophilic acyl substitution of carboxylic acid derivatives is a fundamental transformation. Historically, reacting acyl chlorides or esters with potent organometallic reagents (such as Grignard or organolithium reagents) presented a critical flaw: the inability to halt the reaction at the ketone stage, leading to over-addition and the formation of tertiary alcohols[1].

In 1981, Steven M. Weinreb and Steven Nahm introduced a paradigm-shifting solution: N-methoxy-N-methylamides, now universally known as Weinreb amides[1]. These uniquely functionalized amides act as highly effective acylating agents that reliably yield mono-addition products[2]. N-methoxy-N-methyl-3-phenylpropanamide (derived from hydrocinnamic acid) serves as an archetypal Weinreb amide, frequently utilized in the synthesis of complex pharmaceutical intermediates and fragrance compounds[3].

Mechanistic Rationale: The Chelated Tetrahedral Intermediate

As application scientists, we must understand the causality behind the reactivity of N-methoxy-N-methyl-3-phenylpropanamide. The mechanistic elegance of this compound lies in its ability to form a highly stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack[1].

When an organometallic reagent attacks the carbonyl carbon, the resulting alkoxide is stabilized by intramolecular coordination from the adjacent methoxy oxygen to the metal cation (e.g., Mg²⁺ or Li⁺)[2]. This chelation effectively "locks" the intermediate, preventing the expulsion of the leaving group at low temperatures. Consequently, a second equivalent of the nucleophile cannot attack. Only upon aqueous acidic workup does the intermediate collapse, releasing N,O-dimethylhydroxylamine and yielding the desired ketone[1].

MechanisticPathway WA N-Methoxy-N-methyl-3-phenylpropanamide (Weinreb Amide) Tetrahedral Stable 5-Membered Chelated Tetrahedral Intermediate WA->Tetrahedral Nucleophilic Addition Nu Nucleophile (e.g., EtMgBr) Nu->Tetrahedral Quench Aqueous Acidic Quench (H3O+) Tetrahedral->Quench Stable at Low Temp OverAdd Over-addition to Tertiary Alcohol (PREVENTED) Tetrahedral->OverAdd Blocked by Chelation Ketone 1-Phenylpentan-3-one (Mono-addition Product) Quench->Ketone Collapse of Intermediate

Mechanistic pathway of Weinreb amide chelation control preventing over-addition.

Synthesis Pathways of N-Methoxy-N-Methyl-3-Phenylpropanamide

The synthesis of N-methoxy-N-methyl-3-phenylpropanamide relies on the amidation of 3-phenylpropanoic acid (hydrocinnamic acid) with N,O-dimethylhydroxylamine hydrochloride. The choice of activation pathway dictates the scalability, atom economy, and purity of the final product.

SynthesisWorkflow Start 3-Phenylpropanoic Acid (Hydrocinnamic Acid) PathA Pathway A: Thionyl Chloride (SOCl2) Start->PathA Chlorination PathB Pathway B: Peptide Coupling (EDC/HOBt) Start->PathB Activation PathC Pathway C: Acyl Imidazole (CDI) Start->PathC Activation IntermediateA 3-Phenylpropanoyl Chloride PathA->IntermediateA Product N-Methoxy-N-methyl-3-phenylpropanamide PathB->Product + Amine, Base IntermediateC Acyl Imidazole Intermediate PathC->IntermediateC IntermediateA->Product + Amine, Base IntermediateC->Product + Amine Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Product

Logical workflow for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide.

Pathway A: Classical Acid Chloride Route This highly scalable method involves converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride[3]. The intermediate is then reacted with N,O-dimethylhydroxylamine. A base (such as pyridine or triethylamine) is strictly required to scavenge the generated HCl, preventing the protonation of the nucleophilic amine[3].

Pathway B: Carbodiimide Coupling (EDC/HOBt) For substrates sensitive to harsh chlorinating agents, peptide coupling reagents like EDC paired with HOBt offer a mild alternative. HOBt forms an active ester intermediate that resists side reactions, ensuring high purity without the generation of corrosive gases.

Pathway C: Acyl Imidazole Activation (CDI) 1,1'-Carbonyldiimidazole (CDI) is a modern, one-pot activating agent. It reacts with the carboxylic acid to form an active acyl imidazole, releasing CO₂ gas (which drives the reaction forward) and imidazole[4]. The byproduct imidazole acts as a mild base, eliminating the need for external amine bases during the subsequent addition of N,O-dimethylhydroxylamine[4].

Quantitative Data & Optimization

To guide experimental design, the following table summarizes the operational metrics of the three primary synthesis pathways.

PathwayActivating AgentBase RequiredReaction TimeTypical YieldKey AdvantagesLimitations
A SOCl₂ / Oxalyl ChlorideTEA or Pyridine2–4 h85–95%Highly scalable, inexpensiveHarsh conditions, corrosive byproducts
B EDC·HCl / HOBtNMM or DIPEA12–18 h80–90%Mild conditions, high purityExpensive reagents, poor atom economy
C CDINone (Imidazole self-acts)4–6 h85–92%One-pot, gas evolution drives rxnMoisture-sensitive intermediate

Experimental Protocols

Protocol 1: Synthesis via Acyl Imidazole Activation (CDI Method) This self-validating protocol ensures high conversion by utilizing the visual cue of CO₂ evolution[4].

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-phenylpropanoic acid (1.0 equiv, e.g., 20 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.4 M)[4].

  • CDI Addition: Add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in small portions. Causality Note: Portion-wise addition prevents excessive foaming from CO₂ gas evolution. Stir at room temperature for 1 hour until gas evolution completely ceases[4].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the reaction mixture. The imidazole generated in step 2 serves as the acid scavenger.

  • Completion: Stir the suspension at room temperature for 4–6 hours.

  • Workup: Dilute with CH₂Cl₂ and wash sequentially with 1M HCl (to remove imidazole), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methyl-3-phenylpropanamide as a clear oil.

Protocol 2: Downstream Grignard Reaction to 1-Phenylpentan-3-one Weinreb amides are frequently converted to ketones. This protocol details the synthesis of 1-phenylpentan-3-one[3].

  • Preparation: In a flame-dried, three-necked flask equipped with a nitrogen inlet, dissolve N-methoxy-N-methyl-3-phenylpropanamide (1.0 equiv) in anhydrous diethyl ether (0.2 M)[3].

  • Cooling: Cool the solution to 0 °C in an ice bath to stabilize the forthcoming chelated intermediate.

  • Nucleophilic Addition: Slowly add a solution of ethylmagnesium bromide (1.5 equiv) in diethyl ether dropwise via a dropping funnel[3].

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.

  • Quench & Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[3]. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with 10% HCl, saturated NaHCO₃, and brine[3].

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography to obtain pure 1-phenylpentan-3-one[3].

Conclusion

The development of N-methoxy-N-methyl-3-phenylpropanamide exemplifies a triumph of rational chemical design. By leveraging the principles of coordination chemistry to stabilize a tetrahedral intermediate, application scientists can bypass the inherent limitations of classical acyl substitution. Whether synthesized via traditional acid chlorides or modern CDI activation, this Weinreb amide remains an indispensable tool in the precision synthesis of complex ketones.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: benchchem.
  • I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials.

Sources

Foundational

Solubility Profile and Solvation Dynamics of N-Methoxy-N-Methyl-3-Phenylpropanamide: A Technical Guide

Executive Summary In the realm of modern organic synthesis and drug development, the precise control of carbon-carbon bond formation is paramount. N-methoxy-N-methyl-3-phenylpropanamide (CAS 170646-96-5), a derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, the precise control of carbon-carbon bond formation is paramount. N-methoxy-N-methyl-3-phenylpropanamide (CAS 170646-96-5), a derivative of 3-phenylpropanoic acid, serves as a highly effective Weinreb amide [1]. Its primary application lies in the chemoselective synthesis of aryl alkyl ketones via reactions with organolithium or Grignard reagents.

As a Senior Application Scientist, I frequently observe that the success of these transformations is inextricably linked to the compound's solubility profile and solvation dynamics. This whitepaper dissects the physicochemical properties of N-methoxy-N-methyl-3-phenylpropanamide, explaining the causality behind solvent selection, aggregation states, and the self-validating experimental protocols required for its optimal use.

Physicochemical Properties and Solubility Matrix

To design a robust reaction or purification workflow, one must first understand the fundamental properties of the molecule. N-methoxy-N-methyl-3-phenylpropanamide is a neutral, lipophilic molecule lacking hydrogen bond donors but possessing multiple hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen).

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name N-Methoxy-N-methyl-3-phenylpropanamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Registry Number 170646-96-5
Physical State (at 25 °C) Colorless to pale yellow oil
Boiling Point ~274.0 °C [1]

The solubility of this compound is dictated by the hydrophobic hydrocinnamic (3-phenylpropyl) tail and the polar amide headgroup.

Table 2: Empirical Solubility Profile in Common Solvents
Solvent ClassSolventSolubilityCausality & Solvation Mechanism
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM)Excellent (>100 mg/mL)Strong dipole-dipole interactions with the amide carbonyl. THF is the premier choice for downstream organometallic reactions due to its ability to coordinate metal cations without disrupting the Weinreb intermediate.
Non-Polar Hexanes, TolueneModerate to Good The lipophilic phenyl ring and aliphatic linker drive solubility via London dispersion forces. Hexane/Ethyl Acetate mixtures are ideal for silica gel chromatography.
Polar Protic WaterInsoluble The hydrophobic penalty of the phenylpropyl chain vastly outweighs the hydrogen-bonding capacity of the amide oxygen, driving spontaneous phase separation.

Mechanistic Insights: Solvation and the Metal Chelate

The utility of N-methoxy-N-methyl-3-phenylpropanamide hinges entirely on its behavior in ethereal solvents (like THF or Diethyl Ether) at cryogenic temperatures. When an organometallic reagent (R-M, where M = Li or MgX) is introduced, the solvent must perform a dual role: it must maintain the solubility of the starting materials while allowing the formation of a highly specific intermediate.

The causality behind the prevention of over-addition (a common failure in standard ester reactions) is the formation of a stable 5-membered metal chelate [2]. The lithium or magnesium cation coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. If a highly coordinating polar aprotic solvent (e.g., HMPA) were used, it could competitively bind the metal, collapsing the chelate prematurely and leading to tertiary alcohol byproducts. Therefore, THF strikes the perfect thermodynamic balance.

G A Weinreb Amide (Solvated in THF) B Nucleophilic Attack (R-M: Grignard/Li) A->B Addition C 5-Membered Metal Chelate Intermediate B->C Chelation D Aqueous Quench (HCl/NH4Cl) C->D Prevents Over-Addition E Ketone Product D->E Collapse

Mechanism of Weinreb Amide reacting with organometallics via a stable metal chelate.

Self-Validating Experimental Protocols

The following workflows are designed with internal validation checkpoints to ensure high fidelity in drug development settings.

Protocol 1: Synthesis and Liquid-Liquid Extraction

This protocol leverages the differential solubility of the product versus the reagents to drive purification [3].

  • Amidation: Dissolve 3-phenylpropanoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) or PyBOP (1.2 equiv). Stir at room temperature until CO₂ evolution ceases (internal validation of activation).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by Triethylamine (3.0 equiv). Stir for 12 hours.

  • Aqueous Quench & Extraction: Quench the reaction with 10% aqueous HCl. Extract the mixture with Chloroform (CHCl₃) or Ethyl Acetate (3 × volumes).

    • Self-Validation Checkpoint: The aqueous layer sequesters the unreacted amine hydrochlorides and TEA salts. A TLC spot of the aqueous layer should show zero UV activity, confirming that the highly lipophilic Weinreb amide has fully partitioned into the organic phase.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield a colorless oil.

Workflow Step1 Step 1: Amidation 3-Phenylpropanoic Acid + CDI/PyBOP Solvent: DCM Step2 Step 2: Amine Addition Add N,O-Dimethylhydroxylamine HCl + Triethylamine Step1->Step2 Step3 Step 3: Aqueous Workup Quench with 10% HCl Extract with CHCl3 or EtOAc Step2->Step3 Removes water-soluble salts Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Organic layer concentrated Step5 Pure N-Methoxy-N-Methyl- 3-Phenylpropanamide Step4->Step5

Step-by-step synthesis and liquid-liquid extraction workflow for the Weinreb amide.

Protocol 2: Chemoselective Ketone Synthesis
  • Preparation: Dissolve purified N-methoxy-N-methyl-3-phenylpropanamide in anhydrous THF (0.1 M). Cool the flask to 0 °C or -78 °C under an inert nitrogen atmosphere.

  • Organometallic Addition: Dropwise add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 equiv).

    • Self-Validation Checkpoint: Monitor the internal temperature. The formation of the tetrahedral intermediate is exothermic. A controlled, transient temperature spike confirms the initiation of the addition. If the temperature drops immediately without a sustained reaction, the Grignard reagent may have been quenched by residual moisture.

  • Collapse and Isolation: Quench the reaction cold with saturated aqueous NH₄Cl. This acidic shock protonates the intermediate, collapsing the 5-membered chelate to expel N,O-dimethylhydroxylamine and yield the target ketone (e.g., 1-phenylpentan-3-one). Extract with Diethyl Ether.

Practical Considerations for Drug Formulation

While N-methoxy-N-methyl-3-phenylpropanamide is primarily an intermediate, its structural motifs are occasionally evaluated in medicinal chemistry (e.g., as precursors to TREX1 inhibitors). Because it is a lipophilic oil at room temperature, it exhibits high permeability but poor aqueous solubility. If biological assay screening is required, stock solutions must be prepared in DMSO (where it is highly soluble) before being diluted into aqueous assay buffers, ensuring the final DMSO concentration remains below 1% to prevent compound precipitation.

References

  • Houghton, M. J., et al. "Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings." Journal of Organic Chemistry, 2016, 81(22), 11057-11064. Available at:[Link]

  • eScholarship (University of California). "Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone." UC Berkeley Electronic Theses and Dissertations. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective DIBAL-H Reduction of N-Methoxy-N-methyl-3-phenylpropanamide to Hydrocinnamaldehyde

Executive Summary The direct conversion of carboxylic acid derivatives to aldehydes, without the risk of over-reduction to primary alcohols, is a cornerstone transformation in drug development and complex target synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct conversion of carboxylic acid derivatives to aldehydes, without the risk of over-reduction to primary alcohols, is a cornerstone transformation in drug development and complex target synthesis. The utilization of N-methoxy-N-methylamides (Weinreb amides) in conjunction with diisobutylaluminum hydride (DIBAL-H) offers a highly reliable, chemoselective pathway to achieve this precise oxidation state. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol for the reduction of N-methoxy-N-methyl-3-phenylpropanamide to hydrocinnamaldehyde.

Mechanistic Insights: The Causality of Chemoselectivity

The defining feature of the Weinreb amide reduction is its intrinsic ability to halt the reaction at the aldehyde stage. When DIBAL-H is introduced to N-methoxy-N-methyl-3-phenylpropanamide, the aluminum center acts as a Lewis acid, coordinating simultaneously to the carbonyl oxygen and the methoxy oxygen of the substrate 1.

Following hydride transfer, a highly stable five-membered cyclic aluminum hemiaminal (tetrahedral intermediate) is formed. Unlike typical tetrahedral intermediates derived from esters or acid chlorides—which collapse rapidly to release a highly reactive aldehyde that immediately undergoes a second reduction—the Weinreb chelate remains intact at low temperatures (-78 °C to 0 °C) 2. Because the active electrophile is sequestered within this complex, over-reduction is completely suppressed. Only upon the introduction of an aqueous acidic or chelating quench does the intermediate hydrolyze, collapsing to liberate hydrocinnamaldehyde and the N,O-dimethylhydroxylamine byproduct 3.

Mechanism WA Weinreb Amide (N-methoxy-N-methyl-3-phenylpropanamide) Coord Lewis Acid Coordination (DIBAL-H binds to C=O and -OMe) WA->Coord + DIBAL-H (-78 °C to 0 °C) Tetra Stable Tetrahedral Intermediate (5-membered Al-chelate) Coord->Tetra Hydride Transfer Quench Aqueous Quench (Rochelle's Salt / H2O) Tetra->Quench Workup Prod Hydrocinnamaldehyde + N,O-dimethylhydroxylamine Quench->Prod Collapse of Hemiaminal

Mechanism of DIBAL-H reduction of Weinreb Amide via a stable tetrahedral intermediate.

Reaction Optimization & Quantitative Data

Selecting the correct solvent and stoichiometry is critical for maximizing yield and preventing side reactions. While DIBAL-H is a potent reductant, its chemoselectivity can be finely tuned. Recent methodologies highlight that Tetrahydrofuran (THF) provides exceptional chemoselectivity, even in the presence of more reactive functional groups like esters, due to its ability to modulate the Lewis acidity of the aluminum center 4.

Table 1: Comparison of Reaction Parameters for Weinreb Amide Reduction

ReductantSolventTemperatureEquivalentsChemoselectivity (over esters)Typical Yield (%)
DIBAL-H THF -78 °C to 0 °C 1.1 - 1.5 Excellent >90%
DIBAL-HToluene-78 °C to 0 °C1.0 - 1.2Good85-95%
LiAlH₄THF0 °C0.5 - 1.0Poor (Over-reduces)Variable
Mg(BH₄)₂THF/MeOHAmbient2.0 - 3.0High80-85%

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, ensuring researchers can verify success at each critical juncture of the synthesis.

Workflow Prep 1. Setup Dry THF, -78°C Add 2. DIBAL-H Addition Dropwise, Ar atm Prep->Add React 3. Incubation Stir 1-2h at -78°C Add->React Quench 4. Quench Rochelle's Salt React->Quench Extract 5. Extraction EtOAc / Brine Quench->Extract Purify 6. Purification Silica Gel Column Extract->Purify

Step-by-step experimental workflow for the DIBAL-H reduction and subsequent isolation.

Materials & Reagents
  • Substrate: N-methoxy-N-methyl-3-phenylpropanamide (1.0 equiv, e.g., 5.0 mmol, 966 mg)

  • Reagent: DIBAL-H (1.0 M in THF or Toluene, 1.2 equiv, 6.0 mL)

  • Solvent: Anhydrous THF (25 mL)

  • Quench: Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

  • Extraction: Ethyl acetate (EtOAc)

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon. Dissolve N-methoxy-N-methyl-3-phenylpropanamide (5.0 mmol) in anhydrous THF (25 mL).

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for thermal equilibration.

  • Reagent Addition: Using a syringe pump or slow dropwise addition, introduce DIBAL-H (6.0 mL of a 1.0 M solution) over 15 minutes.

    • Causality Insight: Slow addition prevents localized heating and maintains the thermal stability of the tetrahedral intermediate, strictly suppressing over-reduction to hydrocinnamyl alcohol.

  • Incubation: Stir the reaction mixture at -78 °C for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should disappear, replaced by a new, higher Rf​ spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quench: Carefully add 10 mL of saturated aqueous Rochelle's salt solution dropwise at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Emulsion Resolution: Stir vigorously at room temperature for 1–2 hours.

    • Causality Insight: DIBAL-H reductions notoriously form thick, gelatinous aluminum hydroxide emulsions upon aqueous workup. Rochelle's salt acts as a bidentate ligand, chelating aluminum ions to form a highly water-soluble complex, cleanly separating the organic and aqueous layers 5.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous phase with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure hydrocinnamaldehyde.

Analytical Validation (E-E-A-T)

To establish trustworthiness and confirm the structural integrity of the synthesized hydrocinnamaldehyde, the product must be analytically validated:

  • ¹H NMR (CDCl₃) Validation: Confirm success by the disappearance of the Weinreb amide methyl singlets (~3.18 ppm for N-Me and ~3.68 ppm for O-Me). The hallmark of success is the appearance of an aldehydic proton signal (triplet, ~9.80 ppm, J = 1.5 Hz) and the preservation of the aliphatic chain protons 6.

  • Over-reduction Check: If a primary alcohol is formed (hydrocinnamyl alcohol), a triplet near 3.6 ppm (-CH₂-OH) will be visible, indicating the reaction temperature was too high or excess DIBAL-H was used without proper cooling.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH). Available at:[Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing. Available at: [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Available at: [Link]

  • Stereoselective Synthesis of Baulamycin A. National Institutes of Health (NIH). Available at: [Link]

  • Hydrozirconation-Transmetallation-Imine Addition of Allenes. D-Scholarship@Pitt. Available at:[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of N-Methoxy-N-methyl-3-phenylpropanamide via EDC/HOBt Coupling

Mechanistic Rationale & Experimental Design The synthesis of Weinreb amides (N-methoxy-N-methylamides) is a foundational transformation in modern drug development, providing a stable acylating agent that cleanly reacts w...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The synthesis of Weinreb amides (N-methoxy-N-methylamides) is a foundational transformation in modern drug development, providing a stable acylating agent that cleanly reacts with organolithium or Grignard reagents to form ketones without over-addition. For the synthesis of N-methoxy-N-methyl-3-phenylpropanamide from 3-phenylpropanoic acid, the coupling reagent combination of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) is the industry standard.

As an application scientist, it is critical to understand the causality behind this specific reagent selection rather than treating the protocol as a black box:

  • Why EDC over DCC? While DCC (N,N'-Dicyclohexylcarbodiimide) is a potent coupling agent, it produces dicyclohexylurea (DCU), an insoluble byproduct that necessitates tedious filtration and often silica gel chromatography. EDC·HCl, conversely, produces a highly water-soluble urea byproduct that is easily stripped from the organic phase during a standard aqueous work-up (1)[1].

  • The Role of HOBt: Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. Left unchecked, this intermediate is prone to O→N acyl migration, resulting in a stable, unreactive N-acylurea dead-end product. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a stable yet highly reactive OBt-active ester, effectively suppressing side reactions and accelerating aminolysis (2)[2].

  • The Role of DIPEA: Both the coupling agent (EDC) and the nucleophile (N,O-dimethylhydroxylamine) are supplied as hydrochloride salts to ensure shelf stability. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base used to liberate the free amine and maintain the basic conditions required for the coupling to proceed (3)[3].

Mechanistic Logic Pathway

Mechanism Acid 3-Phenylpropanoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC + EDC·HCl EDC->O_Acyl OBt_Ester OBt-Active Ester O_Acyl->OBt_Ester Prevents O→N migration HOBt + HOBt HOBt->OBt_Ester Product N-Methoxy-N-methyl-3-phenylpropanamide (Target Weinreb Amide) OBt_Ester->Product Byproduct Water-Soluble Urea + HOBt (Aqueous Waste) OBt_Ester->Byproduct Amine + HN(OCH3)CH3·HCl / DIPEA Amine->Product

Mechanistic logic of EDC/HOBt-mediated Weinreb amide synthesis.

Quantitative Reaction Parameters (10 mmol Scale)

The following stoichiometry utilizes a 1.2 equivalent excess of the coupling reagents and amine to drive the reaction to absolute completion, ensuring the limiting reagent (the carboxylic acid) is fully consumed.

ReagentMW ( g/mol )EquivalentsmmolMass / VolumeRole
3-Phenylpropanoic acid 150.181.010.01.50 gSubstrate (Electrophile)
N,O-Dimethylhydroxylamine·HCl 97.541.212.01.17 gSubstrate (Nucleophile)
EDC·HCl 191.701.212.02.30 gCoupling Reagent
HOBt (anhydrous basis) 135.131.212.01.62 gAdditive / Activator
DIPEA 129.243.030.05.23 mLNon-nucleophilic Base
Dichloromethane (DCM) 84.93N/AN/A50 mLSolvent

Note: 3.0 equivalents of DIPEA are required: 1.2 eq to neutralize the amine salt, 1.2 eq to neutralize the EDC salt, and 0.6 eq excess to maintain optimal basicity.

Step-by-Step Experimental Protocol

Phase 1: Reagent Assembly & Pre-activation
  • Preparation: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Flush the system with inert gas (argon or nitrogen).

  • Substrate Dissolution: Add 3-phenylpropanoic acid (1.50 g, 10.0 mmol) to the flask and dissolve in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject DIPEA (5.23 mL, 30.0 mmol) in a single portion.

  • Nucleophile Introduction: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol). Stir the suspension for 5 minutes at room temperature to ensure complete dissolution and liberation of the free amine.

Phase 2: Activation & Aminolysis
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial EDC activation is exothermic; cooling controls the reaction kinetics and prevents thermal degradation of the highly reactive O-acylisourea intermediate.

  • Additive Introduction: Add HOBt (1.62 g, 12.0 mmol). Safety Note: Anhydrous HOBt is an energetic material (UN 0508, class 1.3C) that can decompose violently. It is highly recommended to use HOBt hydrate (~20% water) to mitigate explosive risks during handling (2)[2]. Adjust the mass accordingly if using the hydrate.

  • Coupling Initiation: Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes.

  • Reaction Maturation: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath, allowing the mixture to warm to ambient temperature (20–25 °C), and stir for 12 hours.

  • Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system. The UV-active carboxylic acid should be completely consumed.

Phase 3: Self-Validating Liquid-Liquid Extraction

This work-up protocol is designed as a self-validating purification system. By sequentially altering the pH of the aqueous washes, all byproducts and excess reagents are systematically stripped from the organic phase, often yielding analytically pure product without chromatography (4)[4].

  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM to prevent emulsion formation, then transfer to a separatory funnel.

  • Acidic Wash (Removes Bases): Wash the organic layer with 1M aqueous HCl (2 × 50 mL). Causality: This step protonates and extracts unreacted N,O-dimethylhydroxylamine, excess DIPEA, and the water-soluble EDC-urea byproduct into the aqueous waste.

  • Basic Wash (Removes Acids): Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This step deprotonates and extracts any trace unreacted 3-phenylpropanoic acid and the acidic HOBt additive.

  • Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to remove residual water and break any micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methyl-3-phenylpropanamide as a pale yellow to colorless oil.

References

  • "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety", Peptide Chemistry.
  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem.
  • "Reactive deep eutectic solvents for EDC-mediated amide synthesis", Organic & Biomolecular Chemistry (RSC Publishing).
  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", National Institutes of Health (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in N-methoxy-N-methyl-3-phenylpropanamide synthesis

Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide, a critical Weinreb amide intermediate in complex organic synthesis. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide, a critical Weinreb amide intermediate in complex organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving percentage yield and overcoming common experimental hurdles.

Introduction to N-methoxy-N-methyl-3-phenylpropanamide Synthesis

N-methoxy-N-methyl-3-phenylpropanamide, also known as a Weinreb amide, is a valuable intermediate due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[1][2] This unique stability is attributed to the formation of a stable chelated intermediate.[1][3] The synthesis typically involves the coupling of a 3-phenylpropanoic acid derivative with N,O-dimethylhydroxylamine. This guide will address common issues encountered during this synthesis, focusing on maximizing yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-methoxy-N-methyl-3-phenylpropanamide in a question-and-answer format.

Question 1: I am observing a very low to non-existent yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of N-methoxy-N-methyl-3-phenylpropanamide can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.

Potential Causes & Solutions:

  • Inadequate Activation of 3-Phenylpropanoic Acid: The conversion of the carboxylic acid to a more reactive species is a critical step. If this activation is inefficient, the subsequent reaction with N,O-dimethylhydroxylamine will be poor.

    • Solution 1: Acid Chloride Formation. A common and effective method is to first convert 3-phenylpropanoic acid to 3-phenylpropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This highly reactive acid chloride can then be coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5][1]

    • Solution 2: Use of Coupling Reagents. A wide variety of coupling reagents can directly mediate the formation of the amide from the carboxylic acid.[6] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[7][8][9] Phosphonium-based reagents such as BOP or PyBOP are also effective alternatives.

  • Degradation of Reagents:

    • 3-Phenylpropanoyl Chloride: This reagent is highly sensitive to moisture and will hydrolyze back to 3-phenylpropanoic acid.[10] Always use freshly distilled or newly purchased 3-phenylpropanoyl chloride and handle it under anhydrous conditions.

    • Coupling Reagents: Many coupling reagents are also moisture-sensitive. Store them in a desiccator and handle them in an inert atmosphere (e.g., under nitrogen or argon). If you suspect your coupling reagent has degraded, it is best to use a fresh bottle.[7]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[7][11][12] Ensure your solvent is thoroughly dried before use.

    • Temperature: While many amide couplings are performed at room temperature, some less reactive systems may benefit from gentle heating (e.g., 40-60 °C).[7] However, for the initial activation step with reagents like oxalyl chloride, low temperatures (e.g., 0 °C) are often preferred to control reactivity.

    • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, especially when using N,O-dimethylhydroxylamine hydrochloride. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[10][12] Ensure the base is pure and dry.

  • Stoichiometry:

    • Ensure the correct molar ratios of reactants are used. It is common to use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine to drive the reaction to completion.

Question 2: My reaction seems to be working, but I am having difficulty with the work-up and purification, leading to product loss.

Answer:

Work-up and purification are critical stages where significant product loss can occur if not performed correctly.

Troubleshooting Work-up and Purification:

  • Emulsion Formation During Extraction:

    • Problem: During aqueous work-up, emulsions can form, making layer separation difficult.[13] This is particularly common when using solvents like DCM.

    • Solution: To break emulsions, add a small amount of brine (saturated aqueous NaCl solution).[13] This increases the ionic strength of the aqueous layer, improving phase separation. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

  • Removal of Byproducts:

    • EDC/DCC Byproducts: If you are using carbodiimide coupling reagents, the corresponding urea byproducts (e.g., N,N'-dicyclohexylurea from DCC) can be difficult to remove. The urea from EDC is generally more water-soluble, especially in acidic conditions, making it easier to remove during an aqueous wash.[13]

    • Purification Method: Column chromatography on silica gel is a standard and effective method for purifying N-methoxy-N-methyl-3-phenylpropanamide.[5] A solvent system such as a mixture of hexane and ethyl acetate is typically used.

  • Product Hydrolysis:

    • Problem: Although more stable than acid chlorides, Weinreb amides can still be susceptible to hydrolysis under strongly acidic or basic conditions, especially during prolonged work-up procedures.

    • Solution: Perform the aqueous work-up efficiently. Use dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃ solution) washes to neutralize the reaction mixture and remove byproducts.[11][14] Minimize the contact time with the aqueous phases.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical yield of N-methoxy-N-methyl-3-phenylpropanamide?

    • The theoretical yield is calculated based on the limiting reagent in your reaction. You will need to determine the moles of 3-phenylpropanoic acid (or its derivative) and N,O-dimethylhydroxylamine used and identify which one is the limiting reactant. The theoretical yield in grams is then the moles of the limiting reactant multiplied by the molecular weight of N-methoxy-N-methyl-3-phenylpropanamide (193.24 g/mol ).

  • Q2: Can I use 3-phenylpropanoic acid directly with N,O-dimethylhydroxylamine without an activating agent?

    • Direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures, often leading to side reactions and low yields. An activating agent or conversion to an acid chloride is necessary for an efficient reaction under mild conditions.[6]

  • Q3: Are there alternative methods for synthesizing Weinreb amides?

    • Yes, several other methods exist. For instance, reacting esters or lactones with N,O-dimethylhydroxylamine hydrochloride in the presence of a Lewis acid like isopropylmagnesium chloride (i-PrMgCl) or trimethylaluminum (AlMe₃) can be effective.[15][16][17][18] Another approach involves using reagents like P[NCH₃(OCH₃)]₃ which can directly convert carboxylic acids to Weinreb amides.[19][20]

  • Q4: How can I confirm the formation of my product?

    • Standard analytical techniques can be used for confirmation.

      • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The presence of characteristic peaks for the N-methoxy and N-methyl groups (typically around 3.7 ppm and 3.2 ppm, respectively, in CDCl₃) is a good indicator.[11]

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch (typically around 1660 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis via 3-Phenylpropanoyl Chloride

This protocol involves a two-step process: first, the formation of the acid chloride, followed by the reaction with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

  • Materials:

    • 3-phenylpropanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenylpropanoic acid (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv) or oxalyl chloride (1.2 equiv) dropwise. If using oxalyl chloride, add one drop of DMF.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride, which can be used directly in the next step.

Step 2: Synthesis of N-methoxy-N-methyl-3-phenylpropanamide

  • Materials:

    • Crude 3-phenylpropanoyl chloride (from Step 1)

    • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM.

    • Cool the suspension to 0 °C and add the base (2.2 equiv) dropwise.

    • Dissolve the crude 3-phenylpropanoyl chloride (1.0 equiv) in anhydrous DCM and add it dropwise to the amine suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: One-Pot Synthesis using a Coupling Reagent (EDC/HOBt)
  • Materials:

    • 3-phenylpropanoic acid (1.0 equiv)

    • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

    • EDC (1.2 equiv)

    • HOBt (0.1-1.0 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt in anhydrous DCM or DMF.

    • Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes.

    • Add EDC (1.2 equiv) in one portion.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterRecommended Value/ConditionRationale
Starting Material 3-phenylpropanoic acid or 3-phenylpropanoyl chlorideAcid chloride is more reactive; direct use of the acid requires a coupling agent.
Amine N,O-dimethylhydroxylamine hydrochlorideThe hydrochloride salt is stable and commercially available.
Coupling Reagents EDC, DCC, HATU, BOPEfficiently forms the amide bond under mild conditions.
Additives HOBt, DMAPHOBt suppresses racemization and side reactions. DMAP can act as a catalyst.[8]
Base TEA, DIPEA, N-methylmorpholineNon-nucleophilic bases to neutralize HCl without competing in the reaction.
Solvent Anhydrous DCM, THF, DMFAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room TemperatureLow temperature for initial activation, room temperature for the coupling reaction.
Reaction Time 2-24 hoursVaries depending on the specific reagents and conditions used.
Purification Silica Gel Column ChromatographyEffective for removing byproducts and isolating the pure amide.

Visualizations

Experimental Workflow: Synthesis via Acid Chloride

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation A 3-Phenylpropanoic Acid in Anhydrous DCM B Add SOCl₂ or (COCl)₂ + cat. DMF at 0 °C A->B C Stir at RT (1-2h) B->C D Concentrate in vacuo C->D E Crude 3-Phenylpropanoyl Chloride D->E G Add 3-Phenylpropanoyl Chloride (in DCM) dropwise at 0 °C E->G Use directly F N,O-dimethylhydroxylamine HCl + Base in Anhydrous DCM at 0 °C F->G H Stir at RT (overnight) G->H I Aqueous Work-up (Wash with 1N HCl, NaHCO₃, Brine) H->I J Dry, Concentrate I->J K Purify via Chromatography J->K L N-methoxy-N-methyl-3-phenylpropanamide K->L

Caption: Workflow for the two-step synthesis of the Weinreb amide.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of N-methoxy-N-methyl-3-phenylpropanamide Q1 Is the starting material (3-phenylpropanoic acid derivative) fully consumed? (Check by TLC) Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Check for side products (e.g., hydrolysis of acid chloride, N-acylurea byproduct) A1_Yes->Q2 Sol_2 Re-evaluate reaction conditions: - Check reagent quality (fresh?) - Ensure anhydrous conditions - Optimize temperature and time A1_No->Sol_2 Sol_1 Improve work-up procedure: - Minimize contact with aqueous layers - Use brine to break emulsions - Optimize purification Q2->Sol_1 Side products observed Sol_3 Consider alternative activation method: - Switch from coupling agent to acid chloride - Try a different coupling agent (e.g., HATU, T3P) Sol_2->Sol_3 Sol_4 Verify stoichiometry of reagents Sol_3->Sol_4

Caption: A decision tree to diagnose and solve low yield issues.

References

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • PrepChem.com. (n.d.). Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide.
  • ACS Publications. (2021, March 18). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development.
  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
  • Organic-Chemistry.org. (n.d.). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.
  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • Tetrahedron Letters. (1981). N-methoxy-N-methylamides. 22(39), 3815-3818.
  • Taylor & Francis Online. (n.d.). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications.
  • Reddit. (2024, August 8). Weinreb amide. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
  • National Institutes of Health. (n.d.). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
  • Senatore, R., et al. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 51(14), 2792-2808.
  • Chemical Synthesis Database. (n.d.). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2).
  • Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and their Applications. 35(6).
  • National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. 94, 184-197.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PharmaCompass.com. (n.d.). 3-phenyl propionyl chloride.
  • Ingenta Connect. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4.
  • Filo. (2025, September 18). Consider the given reaction: Reaction 1: Reactant: 3-phenylpropanoyl ch...
  • Taylor & Francis Online. (2006, August 16). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications.
  • Patsnap. (2017, June 23). Synthesis method of 3-methoxyl-N, N-dimethylacrylamide.
  • National Institutes of Health. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ElectronicsAndBooks. (n.d.). N-Methoxy-N-methylamides: An Effective 0c.
  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
  • Royal Society of Chemistry. (n.d.). d3qo00181d1.pdf.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. 2002(11), 39-44.
  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?.
  • MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
  • ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.
  • ResearchGate. (2025, August 9). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • Homework.Study.com. (n.d.). 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A with the....
  • BenchChem. (n.d.). The Unveiled Reactivity of 3-Phenylpropanoyl Bromide: A Technical Guide for Synthetic Chemists.
  • brainly.com. (2024, April 29). What is the product of the following reaction? 3-phenylpropanoyl chloride reacts first with AlCl₃, and....
  • Semantic Scholar. (1982, January 26). N-methoxy-n-methylamides as effective acylating agents.

Sources

Optimization

Troubleshooting unreacted starting material in Weinreb amide formation

Welcome to the Synthesis Core Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals experiencing stalled reactions or unreacted starting materials during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Core Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals experiencing stalled reactions or unreacted starting materials during the synthesis of Weinreb amides (N-methoxy-N-methylamides).

Weinreb amides are critical intermediates for the controlled synthesis of ketones and aldehydes[1]. However, their formation is frequently bottlenecked by inefficient activation, steric hindrance, or improper reagent stoichiometry. This guide provides a causality-driven approach to diagnosing and resolving these issues.

Diagnostic Workflow: Unreacted Starting Material

G Start Unreacted Starting Material (Carboxylic Acid) Hindered Is the acid sterically hindered? Start->Hindered BaseEq Are base equivalents ≥ 2.5? Hindered->BaseEq No SolHindered Use HATU, COMU, or MsCl/Et3N activation Hindered->SolHindered Yes Moisture Is the reaction strictly anhydrous? BaseEq->Moisture Yes SolBase Increase DIPEA/NMM to freebase NHMe(OMe)·HCl BaseEq->SolBase No SolMoisture Use dry solvents (DCM/DMF) & inert atmosphere Moisture->SolMoisture No SolCoupling Switch coupling reagent (e.g., EDC/HOBt to HATU) Moisture->SolCoupling Yes

Diagnostic workflow for troubleshooting unreacted carboxylic acid in Weinreb amide synthesis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My TLC/HPLC shows a large amount of unreacted carboxylic acid even after 24 hours. I am using EDC·HCl and 1.2 equivalents of DIPEA. What went wrong? A1: The root cause is likely insufficient base. The vast majority of these procedures utilize the commercially available salt N,O-dimethylhydroxylamine hydrochloride, which is typically easier to handle than the volatile free amine[1]. Because it is a hydrochloride salt, it must be freebased in situ to act as a nucleophile. Furthermore, if you are using EDC·HCl as your coupling reagent, it also consumes base. Causality: If you only use 1.2 equivalents of base, the amine remains protonated and unreactive. The activated O-acylisourea intermediate will eventually hydrolyze back to the starting carboxylic acid during aqueous workup. Solution: Always use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA or NMM) when using hydrochloride salts.

Q2: I increased the base, but my sterically hindered aliphatic acid still won't convert using standard EDC/HOBt coupling. How can I force the reaction? A2: Steric hindrance around the carbonyl carbon (e.g., pivalic acid derivatives or alpha-quaternary centers) severely retards the nucleophilic attack of the amine onto the activated ester. Causality: Carbodiimide-based intermediates are bulky. When the substrate is also bulky, the activation step fails or the intermediate undergoes an O-to-N acyl migration to form an unreactive N-acylurea byproduct[2]. Solution: Switch to uronium-based coupling reagents like HATU or COMU, which exhibit greater coupling efficiency and are highly suitable for unreactive substrates[3]. Alternatively, bypass standard coupling reagents entirely by forming a highly reactive mixed anhydride using methanesulfonyl chloride (MsCl)[4].

Q3: I am starting from an ester instead of a carboxylic acid. Can I form the Weinreb amide directly, and why is my starting material remaining unreacted? A3: Yes, esters can be converted directly, but standard peptide coupling reagents will not work. Causality: Esters require transamidation. Treatment of an ester with an organoaluminum reagent (like AlMe3) activates the N,O-dimethylhydroxylamine hydrochloride to form a highly nucleophilic aluminum amide complex[1]. If your ester remains unreacted, it is usually due to moisture. AlMe3 is violently moisture-sensitive; even trace water in the solvent will quench the reagent before the active complex can form, leaving the ester untouched.

Quantitative Data: Reagent Selection & Stoichiometry

To prevent unreacted starting material, selecting the correct activation strategy based on substrate steric bulk is critical. Use the following table to optimize your reaction parameters.

Coupling Reagent / MethodBase Required (Equiv.)Suitability for Hindered AcidsPrimary ByproductTroubleshooting Insight
EDC·HCl / HOBt 2.5 – 3.0Low to ModerateWater-soluble ureaProne to N-acylurea formation if the amine is not properly freebased.
HATU 2.5 – 3.0HighHOAt, tetramethylureaHighly reactive[3]; requires strictly anhydrous conditions to prevent hydrolysis back to SM.
MsCl / Et₃N (Mixed Anhydride)3.0Very HighMesylate saltsExcellent for sterically hindered acids[4]; must be done at 0 °C to prevent degradation.
AlMe₃ (from Esters)None (Generates CH₄)ModerateAluminum saltsHighly moisture sensitive[1]; ensure rigorous drying of solvents and reagents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes, precipitate formation) are embedded within the steps to ensure the reaction is proceeding as intended before you reach the workup stage.

Protocol A: HATU-Mediated Coupling for Recalcitrant Acids

Use this protocol when standard EDC/DCC coupling fails due to moderate steric hindrance or poor electrophilicity[3].

  • Activation: Dissolve the unreacted carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise.

    • Self-Validation: The solution should turn distinctively yellow, confirming the deprotonation of the acid and the formation of the active O-At ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in one portion.

    • Causality: The excess DIPEA neutralizes the HCl salt, generating the free nucleophilic amine in situ to attack the active ester.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Mixed Anhydride Method for Highly Hindered Acids

Use this protocol for extremely hindered substrates (e.g., adamantane carboxylic acids) where even HATU fails[4].

  • Preparation: Dissolve the hindered carboxylic acid (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere.

  • Anhydride Formation: Add Et₃N (3.0 equiv), followed by the dropwise addition of freshly distilled methanesulfonyl chloride (MsCl, 1.1 equiv).

    • Self-Validation: Salt formation (Et₃N·HCl) will be immediately visible as a thick white precipitate. Stir at 0 °C for exactly 10 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) directly to the suspension.

    • Causality: The remaining Et₃N freebases the amine salt, allowing it to rapidly attack the highly electrophilic mixed anhydride before it can degrade.

  • Reaction: Stir at 0 °C for 1 hour. Do not let the reaction warm to room temperature, as mixed anhydrides can undergo deleterious side reactions if heated.

  • Workup: Quench with water and dilute with diethyl ether. Separate the layers, extract the aqueous layer with ether, dry the combined organics over MgSO₄, and concentrate.

References

  • Wikipedia, Weinreb ketone synthesis, [Link]

  • TutorChase, How do you prepare a Weinreb amide?,[Link]

  • The Journal of Organic Chemistry (ACS Publications), A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides,[Link]

  • Chemical Reviews (ACS Publications), Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey,[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Methoxy-N-Methyl-3-Phenylpropanamide Organometallic Couplings

Welcome to the Application Support Center. As researchers scale up organometallic couplings, the Weinreb amide—specifically N-methoxy-N-methyl-3-phenylpropanamide—is frequently utilized to synthesize 1-phenyl-3-alkanones...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers scale up organometallic couplings, the Weinreb amide—specifically N-methoxy-N-methyl-3-phenylpropanamide—is frequently utilized to synthesize 1-phenyl-3-alkanones. While Weinreb amides are designed to halt nucleophilic addition at the ketone stage, specific structural features of 3-phenylpropanamide derivatives (such as acidic α -protons) can introduce complex side reactions.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to ensure chemoselective acylation while minimizing over-addition, enolization, and demethoxylation.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use LC-MS or crude NMR of your unpurified reaction mixture to identify the primary failure mode. Follow the logic pathway below to determine the root cause and corrective action.

Troubleshooting Start Issue: Low Ketone Yield Analysis Identify Major Byproduct via LC-MS/NMR Start->Analysis TertAlc Tertiary Alcohol (Over-addition) Analysis->TertAlc Mass = Product + R SM Recovered Starting Material (Enolization) Analysis->SM Mass = SM Demeth N-methyl-3-phenylpropanamide (Demethoxylation) Analysis->Demeth Mass = SM - 30 FixTert Action: Maintain < 0°C Ensure strict anhydrous conditions Avoid excess Organolithium TertAlc->FixTert FixSM Action: Switch to Grignard (RMgX) Add CeCl3 to suppress basicity Use non-polar co-solvent SM->FixSM FixDemeth Action: Keep T < -30°C Avoid prolonged reaction times Demeth->FixDemeth

Diagnostic workflow for identifying and resolving Weinreb amide coupling side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing tertiary alcohol formation (over-addition) even though I am using a Weinreb amide?

A1: Weinreb amides typically prevent over-addition by forming a stable, five-membered cyclic magnesium or lithium chelate (a tetrahedral intermediate) upon initial nucleophilic attack [1]. This chelate protects the intermediate from further reaction until the aqueous quench releases the ketone. However, premature collapse of this intermediate before the quench exposes the highly electrophilic ketone to unreacted organometallic reagent, leading to tertiary alcohols.

  • Causality & Fix: The stability of the chelate is highly temperature-dependent. If the reaction temperature exceeds 0 °C during the addition phase, or if highly coordinating solvents disrupt the chelate, the intermediate collapses prematurely.

  • Self-Validating Protocol: Maintain the internal reaction temperature between -20 °C and 0 °C. To validate chelate stability, quench a small reaction aliquot into D2​O . If the intermediate is intact, you will observe the target ketone with no tertiary alcohol formed prior to the quench.

Q2: My reaction stalls, and I recover mostly unreacted N-methoxy-N-methyl-3-phenylpropanamide. What is happening?

A2: N-methoxy-N-methyl-3-phenylpropanamide possesses acidic α -protons adjacent to the carbonyl group. Strong organometallic reagents, particularly organolithiums (RLi) or sterically hindered Grignard reagents, can act as bases rather than nucleophiles, leading to α -deprotonation (enolization) [2].

  • Causality & Fix: Once the lithium or magnesium enolate forms, the carbonyl carbon becomes electronically deactivated toward nucleophilic attack. Upon aqueous workup, the enolate simply reprotonates, returning the starting material.

  • Self-Validating Protocol: Switch from an organolithium to a less basic Grignard reagent (RMgX). If enolization persists, pre-complex the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) to enhance nucleophilicity and suppress basicity. You can confirm enolization by quenching an aliquot with D2​O ; the recovered starting material will show deuterium incorporation at the α -position via NMR.

Q3: I am detecting a byproduct with a mass corresponding to N-methyl-3-phenylpropanamide. How is the methoxy group being lost?

A3: This is a known side reaction called demethoxylation. It occurs when the Weinreb amide is exposed to strong bases at elevated temperatures (typically above -30 °C for sensitive substrates) [2].

  • Causality & Fix: The organometallic reagent attacks the methoxy oxygen or induces an elimination pathway, expelling formaldehyde and generating the N-methylamide anion.

  • Self-Validating Protocol: Strictly control the addition temperature to -78 °C and do not let it rise above -30 °C until the nucleophilic addition is complete.

Quantitative Data & Reaction Profiling

Understanding the operational windows for these side reactions is critical for scale-up. The table below summarizes the causality and mitigation parameters for N-methoxy-N-methyl-3-phenylpropanamide couplings [3].

Side ReactionPrimary CauseKey Indicator (LC-MS)Mitigation StrategyTarget Temperature
Over-addition (Tertiary Alcohol) Premature chelate collapse [M+R]+ Maintain strict temperature control; avoid excess nucleophile.-20 °C to 0 °C
Enolization (Recovered SM) High basicity of nucleophile [M+H]+ (No conversion)Switch to RMgX; Add CeCl3​ ; Use less polar solvent.-78 °C to -40 °C
Demethoxylation N-O bond cleavage by base [M−30]+ Limit reaction time; keep temperature strictly cryogenic.< -30 °C

Standard Operating Procedure (SOP)

Chemoselective Grignard Addition to N-Methoxy-N-Methyl-3-Phenylpropanamide

Objective: Synthesize 1-phenyl-3-alkanones while suppressing tertiary alcohol formation, enolization, and demethoxylation.

Step 1: System Validation & Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous Tetrahydrofuran (THF).

  • Self-Validation: Add a trace amount of 1,10-phenanthroline and a drop of the organometallic reagent; a persistent colored complex confirms the solvent is rigorously anhydrous.

Step 2: Substrate Cooling Dissolve N-methoxy-N-methyl-3-phenylpropanamide (1.0 equiv) in the anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice/brine bath.

  • Causality: Cooling is essential to stabilize the forming tetrahedral intermediate and prevent premature collapse, which leads to over-addition.

Step 3: Nucleophile Addition Add the Grignard reagent (1.1 to 1.2 equiv) dropwise via a syringe pump over 30 minutes.

  • Self-Validation: Monitor the internal temperature with a thermocouple. Adjust the addition rate to ensure the internal temperature does not exceed 5 °C to prevent demethoxylation and chelate collapse.

Step 4: Reaction Monitoring Stir the mixture at 0 °C for 1 hour.

  • Self-Validation: Extract a 0.1 mL aliquot, quench it in saturated NH4​Cl , extract with EtOAc, and run TLC against the starting material. The disappearance of the starting material confirms complete intermediate formation.

Step 5: Controlled Quench Rapidly transfer the reaction mixture via cannula into a vigorously stirred solution of cold 1M HCl (at 0 °C).

  • Causality: A highly acidic, cold quench rapidly breaks the magnesium chelate and protonates the leaving N,O-dimethylhydroxylamine. This prevents the transiently formed ketone from reacting with any residual Grignard reagent during the workup phase.

Step 6: Isolation Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target ketone.

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Omega URL:[Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: The Journal of Organic Chemistry URL:[Link]

  • Recent Developments in Weinreb Synthesis and Their Applications Source: Oriental Journal of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating N-methoxy-N-methyl-3-phenylpropanamide purity via HPLC-MS

Title: Validating N-Methoxy-N-methyl-3-phenylpropanamide Purity: An HPLC-MS Comparison Guide Introduction N-methoxy-N-methyl-3-phenylpropanamide is a highly versatile Weinreb amide, serving as a linchpin in the stereosel...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating N-Methoxy-N-methyl-3-phenylpropanamide Purity: An HPLC-MS Comparison Guide

Introduction N-methoxy-N-methyl-3-phenylpropanamide is a highly versatile Weinreb amide, serving as a linchpin in the stereoselective synthesis of ketones and aldehydes. By forming a stable five-membered metal-chelate intermediate during reactions with organometallic reagents, it prevents unwanted over-addition. However, the presence of trace impurities—such as unreacted 3-phenylpropanoic acid, N,O-dimethylhydroxylamine, or coupling reagent byproducts—can severely compromise downstream yields and active pharmaceutical ingredient (API) safety profiles.

As a Senior Application Scientist, I approach purity validation not as a simple checkbox, but as a self-validating analytical system. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative modalities and provides a causally driven, step-by-step protocol for absolute purity verification.

Comparative Analysis of Analytical Modalities

To establish absolute purity, researchers must select an analytical modality capable of detecting both volatile and non-volatile impurities across a wide dynamic range. Table 1 objectively compares the standard techniques.

Analytical ModalitySensitivity (LOD/LOQ)Structural ElucidationDetection of Polar PrecursorsThermal Degradation Risk
HPLC-MS (ESI+) Excellent (pg–ng) High (Exact Mass m/z 194.11) Excellent None
GC-MS (EI) Very Good (ng)High (Library Matching)Poor (Requires Derivatization)High (Injector Port)
qNMR Moderate (µg–mg)Ultimate (Atom Connectivity)GoodNone
HPLC-UV/PDA Good (ng–µg)Low (Retention Time Only)Good (If Chromophore Present)None

Table 1: Comparison of analytical techniques for Weinreb amide purity validation.

While GC-MS is frequently utilized for volatile amides, it suffers from significant blind spots when analyzing complex reaction mixtures containing non-volatile, highly polar salts (e.g., amine hydrochlorides)[1]. qNMR provides excellent bulk purity data but lacks the dynamic range to detect trace degradants (<0.1%). HPLC-UV is robust for routine assays but cannot identify unknown co-eluting peaks. Consequently, HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS) emerges as the gold standard, offering orthogonal detection (UV + MS) to create a foolproof, self-validating analytical system[2].

The Causality of Experimental Design

Every parameter in an HPLC-MS workflow must be deliberately chosen to exploit the physicochemical properties of N-methoxy-N-methyl-3-phenylpropanamide:

  • Ionization Mechanism (ESI+) : The tertiary amide nitrogen and the carbonyl oxygen are highly receptive to protonation. Operating the mass spectrometer in positive Electrospray Ionization (ESI+) mode guarantees a strong [M+H]+ signal at m/z 194.11[3].

  • Mobile Phase Additives : Standard HPLC-UV methods often rely on phosphoric acid to achieve sharp peak shapes. However, non-volatile phosphates severely foul MS electrospray sources and suppress ionization. Substituting with 0.1% formic acid maintains the low pH needed for optimal reverse-phase retention of the hydrophobic phenyl ring while ensuring complete MS compatibility[4].

  • Orthogonal Validation : By routing the column effluent through a Photo-Diode Array (PDA) detector prior to the MS, the system becomes self-validating. If a UV peak exhibits a pure spectral angle but the MS reveals multiple co-eluting masses under that same peak, the protocol immediately flags the hidden impurity[2].

Self-Validating HPLC-MS Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized N-methoxy-N-methyl-3-phenylpropanamide.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (5% Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak broadening and fronting.

Step 2: Chromatographic Separation

  • Column : C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40 °C to lower system backpressure and improve mass transfer.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes. Causality: The highly polar unreacted N,O-dimethylhydroxylamine will elute in the void volume (<1 min), while the hydrophobic Weinreb amide will be strongly retained, eluting in the organic-rich phase, preventing ion suppression.

Step 3: Dual-Detection Parameters

  • PDA Detection : Scan 210–400 nm. Extract the 254 nm chromatogram (optimal for the phenyl ring). Enable "Peak Purity" algorithms to verify spectral homogeneity across the peak.

  • MS Detection : ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Scan range: m/z 100–500.

  • Validation Check : Confirm the primary UV peak aligns perfectly with the Extracted Ion Chromatogram (XIC) for m/z 194.11.

Workflow Visualization

HPLC_MS_Validation Prep Sample Preparation (10 µg/mL in Mobile Phase) LC RP-HPLC Separation (C18, 0.1% Formic Acid) Prep->LC Split Flow Splitter LC->Split UV PDA Detection (Peak Purity Angle Check) Split->UV UV-Vis MS ESI-MS (Positive Mode) (XIC for [M+H]+ 194.11) Split->MS Ionization Data Orthogonal Validation (Mass + Spectral Homogeneity) UV->Data MS->Data

Orthogonal HPLC-MS workflow for self-validating Weinreb amide purity.

References

  • BenchChem. "Application Notes and Protocols for 1-Phenylpentan-3-one in Flavor and Fragrance Chemistry." BenchChem. 4

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." Chromatography Online.2

  • Semantic Scholar. "Efficient Cleavage of Tertiary Amide Bonds via Radical-Polar Crossover Using a Copper(II) Bromide/Selectfluor System." Semantic Scholar. 3

  • National Institutes of Health (NIH). "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." PMC. 1

Sources

Comparative

A Guide to the Spectroscopic Characterization of N-methoxy-N-methyl-3-phenylpropanamide: ¹H and ¹³C NMR Reference Spectra and Comparative Analysis

In the landscape of modern organic synthesis, the precise characterization of intermediates is paramount to ensuring the success of complex molecular constructions. Among the versatile synthons available to chemists, Wei...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the precise characterization of intermediates is paramount to ensuring the success of complex molecular constructions. Among the versatile synthons available to chemists, Weinreb amides, such as N-methoxy-N-methyl-3-phenylpropanamide, have carved a significant niche. Their stability and controlled reactivity with organometallic reagents to furnish ketones and aldehydes make them invaluable. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference spectra for N-methoxy-N-methyl-3-phenylpropanamide, offering a foundational dataset for researchers. Furthermore, we will objectively compare NMR spectroscopy with other common analytical techniques for the characterization of this important synthetic intermediate.

The Central Role of Weinreb Amides in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, were introduced as a robust method for the synthesis of ketones and aldehydes. Their utility stems from the formation of a stable, chelated intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition to form tertiary alcohols. The N-methoxy-N-methyl-3-phenylpropanamide is a classic example, often employed in the synthesis of natural products and pharmaceutical agents where a phenylpropyl moiety is required. Accurate and unambiguous characterization of this intermediate is therefore a critical step in any synthetic sequence.

¹H and ¹³C NMR Spectral Analysis of N-methoxy-N-methyl-3-phenylpropanamide

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following analysis is based on experimentally obtained data for N-methoxy-N-methyl-3-phenylpropanamide, providing a reliable reference for researchers.[1]

Proton (¹H) NMR Spectrum

The ¹H NMR spectrum of N-methoxy-N-methyl-3-phenylpropanamide in deuterated chloroform (CDCl₃) exhibits distinct signals that are readily assigned to the different proton environments within the molecule.

Table 1: ¹H NMR Data for N-methoxy-N-methyl-3-phenylpropanamide [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.32-7.17multiplet5H-Aromatic protons (C₆H₅)
3.60singlet3H-Methoxy protons (-OCH₃)
3.18singlet3H-N-methyl protons (-NCH₃)
2.96triplet2H7.5Methylene protons (-CH₂-Ph)
2.74triplet2H7.5Methylene protons (-CH₂-CO)

The aromatic region (δ 7.32-7.17 ppm) displays a complex multiplet corresponding to the five protons of the phenyl group. The two singlets at δ 3.60 and 3.18 ppm are characteristic of the methoxy and N-methyl groups of the Weinreb amide functionality, respectively. Their sharp, singlet nature is a key identifier. The two triplets at δ 2.96 and 2.74 ppm correspond to the two methylene groups of the propanamide backbone. The triplet at δ 2.96 ppm is assigned to the methylene group adjacent to the phenyl ring, while the downfield triplet at δ 2.74 ppm is adjacent to the carbonyl group. The coupling constant of 7.5 Hz for both triplets indicates vicinal coupling between these two methylene groups.

Carbon-¹³ (¹³C) NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: ¹³C NMR Data for N-methoxy-N-methyl-3-phenylpropanamide [1]

Chemical Shift (δ, ppm)Assignment
173.5Carbonyl carbon (C=O)
141.2Quaternary aromatic carbon (ipso-C)
128.3Aromatic carbons (ortho- and meta-C)
125.9Aromatic carbon (para-C)
61.0Methoxy carbon (-OCH₃)
33.6Methylene carbon (-CH₂-Ph)
32.0N-methyl carbon (-NCH₃)
30.5Methylene carbon (-CH₂-CO)

The carbonyl carbon of the amide is observed at δ 173.5 ppm. The aromatic carbons appear in the expected region between δ 125.9 and 141.2 ppm. The distinct signals for the methoxy carbon (δ 61.0 ppm) and the N-methyl carbon (δ 32.0 ppm) are also key diagnostic peaks. The two methylene carbons are found at δ 33.6 and 30.5 ppm.

Comparative Analysis of Characterization Techniques

While NMR provides a detailed structural map, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for N-methoxy-N-methyl-3-phenylpropanamide Characterization

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural connectivity, functional groups, and stereochemistry (if applicable).Unambiguous structure determination.Requires relatively pure sample; larger sample quantity needed compared to MS.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, aromatic C-H).Fast and simple; provides a "fingerprint" of the molecule.Does not provide detailed connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; can detect trace amounts.Isomers can have identical molecular weights; fragmentation can be complex to interpret.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the elemental formula.Requires a highly pure sample; does not provide structural information.

For N-methoxy-N-methyl-3-phenylpropanamide, IR spectroscopy would show a strong absorption around 1660 cm⁻¹ for the amide carbonyl stretch. Mass spectrometry would confirm the molecular weight (193.24 g/mol ) and show characteristic fragmentation patterns. Elemental analysis would provide the percentage of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₁₁H₁₅NO₂. While these techniques are valuable for confirming the identity and purity of the compound, they do not offer the detailed structural insights provided by NMR spectroscopy.

Experimental Protocols

Synthesis of N-methoxy-N-methyl-3-phenylpropanamide[1]

A standard and effective method for the preparation of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

Step-by-step methodology:

  • Acid Chloride Formation: To a solution of 3-phenylpropanoic acid in a suitable solvent (e.g., dichloromethane), add a slight excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Weinreb Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) in dichloromethane. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared 3-phenylpropanoyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid Acid Chloride Formation Acid Chloride Formation 3-Phenylpropanoic Acid->Acid Chloride Formation N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Coupling Reaction Coupling Reaction N,O-Dimethylhydroxylamine HCl->Coupling Reaction Acid Chloride Formation->Coupling Reaction Work-up Work-up Coupling Reaction->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography N-methoxy-N-methyl-3-phenylpropanamide N-methoxy-N-methyl-3-phenylpropanamide Column Chromatography->N-methoxy-N-methyl-3-phenylpropanamide

Caption: Synthesis workflow for N-methoxy-N-methyl-3-phenylpropanamide.

NMR Sample Preparation and Data Acquisition

Accurate and reproducible NMR data relies on proper sample preparation and standardized acquisition parameters.

Step-by-step methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified N-methoxy-N-methyl-3-phenylpropanamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a spectrometer with a proton frequency of at least 300 MHz.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

NMR_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Data Acquisition (¹H & ¹³C) Data Acquisition (¹H & ¹³C) Sample Preparation->Data Acquisition (¹H & ¹³C) Data Processing Data Processing Data Acquisition (¹H & ¹³C)->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation

Caption: General workflow for NMR analysis.

Conclusion

The detailed ¹H and ¹³C NMR data presented in this guide serve as a definitive reference for the characterization of N-methoxy-N-methyl-3-phenylpropanamide. While other analytical techniques provide valuable confirmatory information, NMR spectroscopy remains the most powerful tool for the unambiguous structural elucidation of such key synthetic intermediates. Adherence to standardized experimental protocols for both synthesis and analysis is crucial for obtaining high-quality, reproducible data, thereby ensuring the integrity of subsequent synthetic steps.

References

Sources

Validation

Comparing Weinreb amides: N-methoxy-N-methyl-3-phenylpropanamide vs N-methoxy-N-methylbenzamide

Introduction & Mechanistic Foundation In modern organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Foundation

In modern organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. The Weinreb ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), is a cornerstone methodology for converting carboxylic acid derivatives into ketones or aldehydes[1].

The success of this reaction relies on a unique thermodynamic trap. When an organometallic reagent (such as a Grignard or organolithium reagent) attacks the electrophilic carbonyl carbon, it forms a tetrahedral intermediate. Unlike standard esters or acid chlorides where this intermediate rapidly collapses to a reactive ketone (leading to tertiary alcohol over-addition), the Weinreb amide forms a highly stable, five-membered cyclic chelate with the metal cation (Mg²⁺ or Li⁺) via the methoxy oxygen and the carbonyl oxygen[2][3][4]. This chelate remains stable until an acidic aqueous quench forces its collapse into the target ketone[1].

Mechanism A Weinreb Amide B Organometallic Addition A->B C Tetrahedral Chelate B->C D Acidic Quench C->D E Ketone Product D->E

Mechanistic pathway of Weinreb ketone synthesis highlighting the stable chelate.

Structural and Electronic Comparison

While the fundamental mechanism remains constant, the reactivity of a Weinreb amide is heavily dictated by its carbon backbone. Comparing N-methoxy-N-methyl-3-phenylpropanamide (Compound A) and N-methoxy-N-methylbenzamide (Compound B) reveals significant kinetic and thermodynamic differences driven by electronic conjugation.

Compound A: N-Methoxy-N-methyl-3-phenylpropanamide (Aliphatic)

Derived from hydrocinnamic acid, this aliphatic Weinreb amide features an sp³-hybridized α-carbon adjacent to the carbonyl group[5].

  • Causality of Reactivity: The lack of a conjugated π-system means the carbonyl carbon retains a high degree of partial positive charge ( δ+ ). The Lowest Unoccupied Molecular Orbital (LUMO) is lower in energy, making it highly susceptible to nucleophilic attack.

  • Performance: It reacts rapidly with Grignard reagents, typically reaching completion within 1–2 hours at low temperatures (-78 °C to 0 °C).

Compound B: N-Methoxy-N-methylbenzamide (Aromatic)

Derived from benzoic acid, this aromatic Weinreb amide features an sp²-hybridized ipso-carbon directly attached to the carbonyl[6][7].

  • Causality of Reactivity: The π-electrons of the phenyl ring conjugate with the carbonyl π* orbital. This resonance stabilization delocalizes the electron density, raising the LUMO energy and significantly reducing the ground-state electrophilicity of the carbonyl carbon[8][9].

  • Performance: It exhibits exceptional bench stability but requires longer reaction times (2–4 hours) or slightly elevated temperatures (0 °C to room temperature) to achieve full conversion with sterically hindered or less reactive Grignard reagents[7]. In competitive assays, aromatic Weinreb amides often remain unreacted when pitted against more electrophilic carbonyl species[7].

Quantitative Performance & Reactivity Profile

To guide synthetic planning, the following table summarizes the objective performance metrics of both compounds under standard Grignard addition conditions.

ParameterN-Methoxy-N-methyl-3-phenylpropanamide (Aliphatic)N-Methoxy-N-methylbenzamide (Aromatic)
Carbonyl Electrophilicity High (Unconjugated)Moderate (Resonance Stabilized)
Optimal Reaction Temp -78 °C to 0 °C0 °C to 25 °C
Typical Reaction Time 1.0 – 2.0 hours2.0 – 4.0 hours
Chelate Stability HighVery High
Steric Hindrance Low (Flexible alkyl chain)Moderate (Rigid planar phenyl ring)
Typical Yields 85% – 95%80% – 90%

Experimental Methodologies: Self-Validating Protocols

The following protocol details the conversion of these Weinreb amides into their corresponding ketones via Grignard addition. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —each step must provide observable feedback to confirm success before proceeding.

Workflow S1 Inert Atmosphere Setup (Dry THF) S2 Substrate Cooling (-78°C to 0°C) S1->S2 S3 Nucleophile Addition (Dropwise) S2->S3 S4 TLC Validation (Monitor Conversion) S3->S4 S5 Aqueous Quench (NH4Cl) S4->S5 S6 Extraction & Purification S5->S6

Step-by-step experimental workflow for Grignard addition to Weinreb amides.

Step-by-Step Methodology: Grignard Addition
  • System Preparation (Causality: Moisture Exclusion): Flame-dry a 3-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen. Reasoning: Grignard reagents are highly basic and will violently deprotonate any residual water, destroying the nucleophile.

  • Substrate Solvation: Dissolve 1.0 equivalent of the chosen Weinreb amide (Compound A or B) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Thermal Control: Cool the reaction mixture. For Compound A, cool to -78 °C using a dry ice/acetone bath to control its high reactivity. For Compound B, cooling to 0 °C is generally sufficient due to its inherent resonance stability.

  • Nucleophile Addition: Add 1.1 to 1.2 equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide[5]) dropwise via a syringe pump. Reasoning: Dropwise addition prevents localized exothermic spikes that could prematurely collapse the tetrahedral intermediate.

  • Incubation & Self-Validation (TLC): Stir the reaction for 1 hour. Perform Thin-Layer Chromatography (TLC) using a UV lamp. Self-Validation: The reaction is complete only when the UV-active spot corresponding to the starting Weinreb amide completely disappears. If Compound B is used, this may require removing the ice bath and allowing the mixture to slowly warm to room temperature for an additional 2 hours.

  • Quenching (Causality: Chelate Collapse): Once validated by TLC, cool the mixture back to 0 °C and slowly add saturated aqueous Ammonium Chloride (NH₄Cl). Reasoning: NH₄Cl provides a mild proton source that breaks the magnesium-oxygen chelate, collapsing the intermediate into the ketone without creating a highly acidic environment that could trigger unwanted aldol condensations[1][4].

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ketone.

Strategic Applications in Drug Development

In pharmaceutical synthesis, the choice between aliphatic and aromatic Weinreb amides dictates the retrosynthetic strategy.

  • Compound A is frequently utilized in the synthesis of complex flexible linkers, pheromones, and flavor/fragrance compounds (such as 1-phenylpentan-3-one) where rapid, low-temperature functionalization is required to preserve sensitive stereocenters elsewhere in the molecule[5].

  • Compound B is heavily favored in the synthesis of rigid, biologically active pharmacophores like substituted benzophenones. Its robust stability allows it to survive multi-step synthetic sequences before being deliberately activated by a strong nucleophile late in the synthesis pipeline[6][7].

References

  • Source: wikipedia.
  • Source: chemistrysteps.
  • Source: benchchem.
  • Source: orientjchem.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-methoxy-N-methyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. N-methoxy-N-methyl-3-phenylpropanamide, a Weinreb amide derivative, represents a class of compounds frequently utilized as versatile intermediates in the construction of complex molecular architectures. While indispensable, the safe handling of such research chemicals is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the use of personal protective equipment (PPE), and outlines operational and disposal plans for N-methoxy-N-methyl-3-phenylpropanamide, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][3][4]

  • Serious Eye Irritation: Contact with eyes can cause significant and potentially damaging irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a non-negotiable aspect of laboratory safety when handling any chemical, including N-methoxy-N-methyl-3-phenylpropanamide.[5][6] The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Hand Protection

Chemical-resistant gloves are mandatory to prevent skin contact.[5][7] Given the amide structure, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, heavier-duty gloves should be considered.

Glove Type Protection Level Recommended Use
Nitrile Gloves GoodGeneral handling, protection against splashes
Butyl Rubber ExcellentHandling of corrosive or highly toxic substances
Neoprene GoodGood resistance to a broad range of chemicals

Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised. Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.[7]

Eye and Face Protection

To safeguard against splashes and aerosols, appropriate eye and face protection is crucial.[8]

  • Safety Glasses with Side Shields: These provide a minimum level of protection and should be worn at all times in the laboratory.[8]

  • Chemical Splash Goggles: These offer a higher level of protection by forming a seal around the eyes and are recommended when there is a significant risk of splashing.[7]

  • Face Shield: A face shield should be worn in conjunction with safety goggles when handling larger quantities of the material or when there is a potential for a vigorous reaction or splash.[8]

Protective Clothing

A lab coat is essential to protect personal clothing and underlying skin from contamination.[5][9]

  • Standard Lab Coat: A knee-length lab coat made of a non-flammable material like cotton is suitable for general use.

  • Flame-Resistant Lab Coat: If working with flammable solvents in conjunction with the amide, a flame-resistant lab coat is recommended.[5]

  • Closed-toe shoes and long pants must be worn at all times in the laboratory to provide a barrier against spills.[9]

Respiratory Protection

In most cases, handling small quantities of N-methoxy-N-methyl-3-phenylpropanamide in a well-ventilated chemical fume hood will provide adequate respiratory protection.[8] If there is a risk of generating significant dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-methoxy-N-methyl-3-phenylpropanamide from receipt to use is critical for minimizing exposure risks.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][11]

  • Ensure the container is tightly sealed and clearly labeled.

Weighing and Transferring
  • All weighing and transferring operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • If transferring a solution, use a pipette or syringe with appropriate care to avoid splashes.

In-Process Handling
  • Always have an emergency plan in place, including the location of safety showers and eyewash stations.[4]

  • Keep the reaction vessel closed as much as possible.

  • Work with the smallest quantity of material necessary for the experiment.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and safety protocols for handling N-methoxy-N-methyl-3-phenylpropanamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Management Prep Assess Hazards & Review SDS of Analogs SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->SelectPPE Weighing Weighing & Transferring in Fume Hood SelectPPE->Weighing Reaction Performing Reaction (Closed System) Weighing->Reaction WasteSeg Segregate Waste (Solid, Liquid, Sharps) Reaction->WasteSeg LabelWaste Label Waste Containers Clearly WasteSeg->LabelWaste Dispose Dispose via EHS Guidelines LabelWaste->Dispose End End Dispose->End Start Start Start->Prep

Caption: Workflow for the safe handling of N-methoxy-N-methyl-3-phenylpropanamide.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused N-methoxy-N-methyl-3-phenylpropanamide and any grossly contaminated disposable items (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Amide waste should not be mixed with acids or oxidizing agents.[14]

  • Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.

Container Management
  • All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[13]

  • Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.

Final Disposal
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[15]

  • Never dispose of N-methoxy-N-methyl-3-phenylpropanamide or its waste down the drain or in the regular trash.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[3]

By adhering to these guidelines, researchers can confidently and safely handle N-methoxy-N-methyl-3-phenylpropanamide, fostering a secure and productive research environment.

References

  • (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide - Chemical Synthesis Database. [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. [Link]

  • M-100(3-methoxy-N,N-dimethylpropanamide)|Products|KJ Chemicals Corporation. [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. [Link]

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal - Lab Supplies. [Link]

Sources

Retrosynthesis Analysis

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